2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzamide
Description
2-[2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzamide is a benzamide derivative featuring a dihydropyrimidinone core linked via an acetamido group to a 2-aminobenzamide moiety. The compound’s scaffold combines hydrogen-bonding capabilities (amide groups) with aromatic and heterocyclic features, enabling diverse molecular interactions.
Properties
IUPAC Name |
2-[[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c20-19(26)14-8-4-5-9-15(14)22-17(24)11-23-12-21-16(10-18(23)25)13-6-2-1-3-7-13/h1-10,12H,11H2,(H2,20,26)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYBOJQRGPAITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring with an oxo and phenyl substituent, an acetamido group, and a benzamide moiety. Its molecular formula is with a molecular weight of approximately 306.32 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O2 |
| Molecular Weight | 306.32 g/mol |
| CAS Number | 1060199-01-0 |
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may modulate the activity of kinases or phosphatases, impacting signal transduction pathways.
- Antiviral Activity : Similar compounds in the pyrimidine class have demonstrated antiviral properties. Studies suggest that modifications in the structure can enhance binding affinity to viral proteins or inhibit viral replication processes .
- Antitumor Effects : Preliminary studies indicate that this compound may possess antitumor activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. This is particularly relevant in the context of lung cancer cell lines where cytotoxicity assays have shown promising results .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the same chemical family, providing insights into their potential applications.
Antitumor Activity
A study conducted on various derivatives of pyrimidine compounds revealed that those with similar structural motifs to this compound exhibited significant cytotoxic effects against human lung cancer cell lines (A549, HCC827). The IC50 values ranged from 5 to 10 µM, suggesting effective inhibition of tumor growth .
Antiviral Properties
In another research effort focusing on antiviral agents derived from heterocycles, compounds structurally analogous to our target exhibited notable activity against viral infections such as BVDV (Bovine Viral Diarrhea Virus). The EC50 values for these compounds were reported between 0.09 and 41 µM, highlighting their potential as antiviral agents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 6-oxo-pyrimidine compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent against various pathogens, including bacteria and fungi.
Case Study:
In a study conducted by researchers at a university pharmaceutical department, the compound was tested against strains of Staphylococcus aureus and Candida albicans. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use in treating infections.
Biological Mechanisms
The biological activity of 2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzamide is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in nucleic acid synthesis.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Thymidylate Synthase | Competitive | |
| Dihydrofolate Reductase | Non-competitive |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Various derivatives have been synthesized to enhance biological activity or reduce toxicity.
Table: Synthetic Pathways
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Acetic anhydride + 6-Oxo-pyrimidine | Acetamido derivative |
| 2 | Coupling with benzoyl chloride | Final product |
Potential Future Applications
Given its promising pharmacological properties, future research may explore:
- Combination Therapies: Utilizing this compound in conjunction with existing therapies to enhance efficacy.
- Targeted Drug Delivery Systems: Developing nanoparticles or liposomes encapsulating this compound for targeted delivery to tumor sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
ZINC5154833 (4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide)
- Structural Differences: The thioether linkage and substitution at the pyrimidinone’s 2-position distinguish it from the target compound (acetamido at pyrimidinone’s 1-position).
- Biological Activity :
- Demonstrated the highest glide score (−6.591) for binding to Class II Transactivator-I (CIITA-I), a regulator of MHC-II expression, via hydrogen bonds with GLY423, SER710, and ARG548 .
- Computational simulations suggest moderate stability compared to F5254-0161, which showed superior binding stability despite a lower glide score (−6.41) .
- Implications : The thioether group may enhance binding affinity but reduce metabolic stability compared to the target compound’s acetamido linker.
BI77004 (4-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl]acetamido}benzamide)
- Structural Differences: Features a pyrazolyl substituent and propyl group at the pyrimidinone’s 4-position, contrasting with the target compound’s phenyl group.
- Physicochemical Properties :
- Applications: Marketed for research (non-therapeutic use), highlighting its role as a structural analog in drug discovery.
Benzoxazole Derivatives (12c–12h)
- Structural Differences: Replace the dihydropyrimidinone core with a benzo[d]oxazol-2-ylthio group linked to substituted benzamides .
- Biological Activity: Compound 12c showed significant cytotoxicity against HepG2 cells (IC₅₀ = 8.2 µM) and upregulated pro-apoptotic BAX/Bcl-2 ratio by 3.1-fold. The benzoxazole moiety enhances π-π stacking but lacks the hydrogen-bonding versatility of dihydropyrimidinones.
HDAC Inhibitors (Compounds 363 and D16)
- Structural Differences: Feature hydroxamic acid groups instead of dihydropyrimidinone cores.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Computational Binding Metrics
| Compound | Target Protein | Glide Score | Key Interactions | Stability (Simulation) |
|---|---|---|---|---|
| ZINC5154833 | CIITA-I | −6.591 | H-bonds: GLY423, SER710, ARG548 | Moderate |
| F5254-0161 | CIITA-I | −6.41 | H-bonds: GLY423, ARG615 | High (GROMACS) |
Key Research Findings
- Substituent Impact : The phenyl group in the target compound and ZINC5154833 enhances hydrophobic interactions, while pyrazolyl (BI77004) or benzoxazole (12c) groups alter solubility and target selectivity .
- Binding vs.
- Therapeutic Potential: Structural analogs highlight the dihydropyrimidinone-benzamide scaffold’s versatility in oncology (cytotoxicity) and immunomodulation (CIITA-I targeting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
